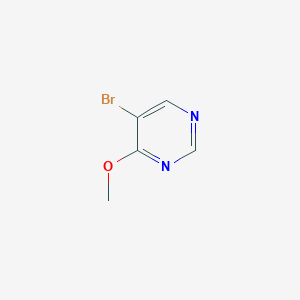

5-ブロモ-4-メトキシピリミジン

概要

説明

5-Bromo-4-methoxypyrimidine (5-Br-4-MP) is an organobromine compound that has been studied for its potential applications in various scientific fields. 5-Br-4-MP is commonly used in the synthesis of various organobromine compounds, especially in the pharmaceutical and drug development fields. It is also used in the synthesis of a wide range of biological molecules, including proteins, lipids, and nucleic acids. 5-Br-4-MP has been studied for its potential use as a reagent in the development of new drugs, as well as its potential role in the regulation of gene expression.

科学的研究の応用

抗がん剤の用途

5-ブロモ-4-メトキシピリミジンは、抗がん特性を示すさまざまなピリミジン誘導体の合成におけるビルディングブロックとして役立ちます。これらの化合物は、DNA複製と細胞分裂を妨げる可能性があり、がん治療の潜在的な候補となります。 例えば、特定のピリミジン誘導体は、DNAトポイソメラーゼII阻害剤として作用することが知られています .

抗菌および抗真菌活性

ピリミジン部分は、抗菌および抗真菌活性を示す化合物の核心となります。 ピリミジンの構造的多様性により、さまざまな微生物および真菌病原体に標的を定めることができる新しい薬剤を開発できます .

抗ウイルス(抗HIV)剤

5-ブロモ-4-メトキシピリミジンから合成されたものも含め、ピリミジン誘導体は、その抗HIV特性について研究されています。 これらの化合物は、HIVウイルスの複製を阻害し、新しい抗レトロウイルス薬の開発のための経路を提供します .

循環器系治療

循環器系の研究では、ピリミジン誘導体は、降圧剤としての可能性について調査されています。 これらは血圧を調節することができ、血管弛緩および神経保護への影響について研究されており、特に眼の健康の文脈においてそうです .

抗炎症および鎮痛作用

ピリミジン誘導体の抗炎症および鎮痛作用により、慢性の痛みと炎症性疾患の治療に価値があります。 これらの化合物は、炎症性メディエーターの産生を阻害し、痛みを和らげることができます .

抗糖尿病の用途

ピリミジン誘導体は、その抗糖尿病特性についても研究されています。 これらは、DPP-IV阻害剤として作用し、これはグルコース代謝とインスリン分泌において役割を果たし、それによって糖尿病の潜在的な治療法を提供します .

がん治療における放射線増感剤

研究により、5-ブロモ-4-メトキシピリミジンを使用して合成できる修飾ウリジン誘導体は、放射線増感剤として作用する可能性があることが示されています。 これらの化合物は、放射線誘発性損傷に対してがん細胞をより感受性にすることによって、放射線療法の効果を高めます .

材料科学における用途

材料科学において、5-ブロモ-4-メトキシピリミジンは、新しい材料の作成に用途のあるさまざまな有機化合物を合成するために使用されます。 これらの材料は、導電性、蛍光性、または安定性などのユニークな特性を持つ可能性があり、さまざまな技術において有用になります .

Safety and Hazards

5-Bromo-4-methoxypyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

- Primary Targets : 5-Bromo-4-methoxypyrimidine is commonly used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In this context, its primary target is the palladium catalyst.

- Interaction with Targets : During the SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Subsequently, transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

5-Bromo-4-methoxypyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the production of biomass and promote the growth of certain microorganisms . Additionally, 5-Bromo-4-methoxypyrimidine exhibits potential therapeutic effects, such as increasing collagen synthesis and promoting the production of growth factors like TGF-β1

Cellular Effects

The effects of 5-Bromo-4-methoxypyrimidine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-4-methoxypyrimidine has been shown to promote the growth of certain microorganisms and enhance the production of biomass . This compound also increases collagen synthesis and promotes the production of growth factors like TGF-β1, which are crucial for cellular growth and repair . These effects demonstrate the compound’s potential in therapeutic applications and its importance in cellular biology research.

Molecular Mechanism

At the molecular level, 5-Bromo-4-methoxypyrimidine exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, thereby influencing their activity and function . These interactions can lead to changes in cellular processes, such as increased collagen synthesis and the production of growth factors like TGF-β1 . Understanding the molecular mechanism of 5-Bromo-4-methoxypyrimidine is crucial for developing new therapeutic strategies and improving existing treatments.

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-methoxypyrimidine can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in research. Studies have shown that 5-Bromo-4-methoxypyrimidine is stable under certain conditions, but its effects can vary depending on the experimental setup and duration . Long-term exposure to the compound may lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when studying 5-Bromo-4-methoxypyrimidine.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-methoxypyrimidine can vary with different dosages in animal models. Studies have shown that the compound can enhance the production of biomass and promote the growth of certain microorganisms at specific dosages . High doses of 5-Bromo-4-methoxypyrimidine may lead to toxic or adverse effects, such as decreased cellular viability and altered metabolic activity . Understanding the dosage effects of 5-Bromo-4-methoxypyrimidine is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

5-Bromo-4-methoxypyrimidine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels . For example, 5-Bromo-4-methoxypyrimidine has been shown to enhance the production of biomass and promote the growth of certain microorganisms by interacting with specific metabolic pathways

Transport and Distribution

The transport and distribution of 5-Bromo-4-methoxypyrimidine within cells and tissues are crucial for understanding its effects on cellular function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, leading to changes in cellular processes such as gene expression and metabolic activity . Understanding the transport and distribution of 5-Bromo-4-methoxypyrimidine is essential for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of 5-Bromo-4-methoxypyrimidine plays a significant role in its activity and function. The compound’s unique structure allows it to be targeted to specific compartments or organelles within cells, where it can exert its effects . For example, 5-Bromo-4-methoxypyrimidine has been shown to enhance the production of biomass and promote the growth of certain microorganisms by interacting with specific subcellular compartments . Understanding the subcellular localization of 5-Bromo-4-methoxypyrimidine is crucial for developing targeted therapeutic applications and improving our knowledge of cellular biology.

特性

IUPAC Name |

5-bromo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJMKOJYGIIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

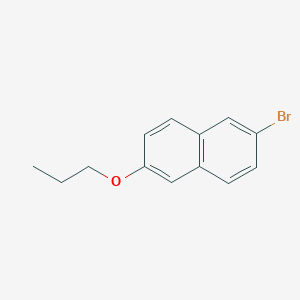

COC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483344 | |

| Record name | 5-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4319-85-1 | |

| Record name | 5-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)